2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene is an organic compound with the molecular formula C33H44S and a molecular weight of 472.77 g/mol . This compound is a derivative of fluorene and thiophene, which are known for their applications in organic electronics and photonics. The presence of the dioctyl groups enhances the solubility and processability of the compound, making it suitable for various applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene typically involves the coupling of 9,9-dioctylfluorene with thiophene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester with 2-bromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, acylated thiophenes.
Scientific Research Applications
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene has a wide range of applications in scientific research, including:
Photonic Devices: Employed in the development of photonic devices due to its excellent photophysical properties.
Biological Imaging: Utilized in the design of fluorescent probes for biological imaging, particularly in near-infrared (NIR) fluorescence imaging.
Material Science: Incorporated into polymers and copolymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of π-electrons, facilitating charge transport. In biological imaging, the compound’s fluorescence properties are exploited, where it absorbs light at specific wavelengths and emits light at longer wavelengths, enabling high-resolution imaging .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctylfluorene: A precursor to 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene, used in similar applications in organic electronics.
Thiophene: The parent compound, known for its applications in conducting polymers and organic semiconductors.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: A related compound with two thiophene units, used in organic solar cells.
Uniqueness
This compound is unique due to its combination of fluorene and thiophene units, which imparts both excellent charge transport properties and good solubility. The dioctyl groups enhance its processability, making it suitable for various advanced applications in material science and organic electronics.
Properties
Molecular Formula |
C33H44S |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-(9,9-dioctylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H44S/c1-3-5-7-9-11-15-23-33(24-16-12-10-8-6-4-2)30-19-14-13-18-28(30)29-22-21-27(26-31(29)33)32-20-17-25-34-32/h13-14,17-22,25-26H,3-12,15-16,23-24H2,1-2H3 |
InChI Key |
WHBQUISDHYXQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.